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DL-Leucine-N-FMOC-d10

Cat. No.: B12398237
M. Wt: 363.5 g/mol
InChI Key: CBPJQFCAFFNICX-HFYICCPRSA-N
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Description

Contextualization of Protected and Isotope-Labeled Amino Acids in Chemical Biology and Material Sciences

Protected and isotope-labeled amino acids are fundamental to modern research, serving as versatile building blocks and probes. In chemical biology, they are crucial for synthesizing peptides and proteins with specific modifications, allowing for the study of protein structure, function, and interactions. buchem.comresearchgate.net Stable isotope labeling, in particular, offers a non-radioactive method to trace the metabolic fate of amino acids and to quantify changes in protein expression levels. mdpi.com In material sciences, these derivatives are used to create novel peptides with self-assembling properties, leading to the development of new biomaterials. nih.gov The ability to introduce specific isotopes and protecting groups allows for a high degree of control in the synthesis of these complex molecules. chemie-brunschwig.ch

The Significance of N-FMOC Protection in Specialized Synthesis

The 9-fluorenylmethyloxycarbonyl (FMOC) group is a base-labile amine protecting group widely used in organic synthesis, most notably in solid-phase peptide synthesis (SPPS). shoko-sc.co.jpaps2025.org Its popularity stems from its stability under acidic conditions, which allows for the use of acid-labile protecting groups on amino acid side chains. chemie-brunschwig.ch The FMOC group can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, without affecting other protecting groups on the peptide. shoko-sc.co.jp This orthogonality is a key advantage of the Fmoc/tBu strategy in SPPS, enabling the efficient and stepwise synthesis of complex peptides. aps2025.orgchemie-brunschwig.ch The deprotection reaction also releases a dibenzofulvene-piperidine adduct that can be monitored by UV spectroscopy, allowing for real-time tracking of the synthesis progress. shoko-sc.co.jp

Deuterium (B1214612) Labeling Strategies and Their Utility in Mechanistic and Analytical Investigations

Deuterium (D), a stable isotope of hydrogen, serves as a powerful tool in scientific research. ckisotopes.com Replacing hydrogen with deuterium in a molecule, a process known as deuteration or deuterium labeling, creates a heavier variant of the compound without significantly altering its chemical structure. ckisotopes.com This mass difference is detectable by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comckisotopes.com

Deuterium labeling is employed for several purposes:

Tracing Metabolic Pathways: Deuterated compounds can be used to follow the absorption, distribution, metabolism, and excretion (ADME) of molecules within a biological system. nih.govisotope.com

Mechanistic Studies: The increased mass of deuterium can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium bond are slower than those involving a carbon-hydrogen bond. This effect is invaluable for elucidating reaction mechanisms. chemie-brunschwig.ch

Analytical Standards: Deuterated molecules are widely used as internal standards in quantitative mass spectrometry, improving the accuracy and precision of measurements. nih.govmedchemexpress.com

Biomolecular NMR: Perdeuteration (labeling with deuterium at all non-exchangeable proton sites) can simplify complex NMR spectra of large biomolecules, aiding in structural determination. chemie-brunschwig.chckisotopes.com

Rationale for the Academic Investigation of DL-Leucine-N-FMOC-d10 in Research Methodologies

This compound is a specialized chemical compound that combines the key features of N-FMOC protection and deuterium labeling in the amino acid leucine (B10760876). The rationale for its use in research methodologies is rooted in its utility as a building block for the synthesis of isotopically labeled peptides. isotope.com These peptides can serve as highly specific tools in a variety of advanced analytical techniques.

Specifically, the incorporation of a d10-leucine residue into a peptide sequence creates a "heavy" version of that peptide. This heavy peptide is chemically identical to its "light" (non-deuterated) counterpart but is easily distinguishable by its higher mass in a mass spectrometer. This property is the foundation of its application in quantitative proteomics, where it can be used as an internal standard for the precise measurement of protein abundance. isotope.comckgas.com Furthermore, its use in biomolecular NMR allows for specific structural and dynamic investigations of peptides and proteins. ckisotopes.com The DL-racemic form indicates a mixture of both D and L enantiomers, which can be relevant in specific screening or mechanistic studies. medchemexpress.com

Scope and Objective of Advanced Research on this compound

The primary objective of utilizing this compound in advanced research is to facilitate the synthesis of custom, deuterium-labeled peptides for use as analytical standards and probes. Research involving this compound is focused on enhancing the precision and scope of analytical methods in proteomics and structural biology. Key applications include:

Quantitative Proteomics: Serving as a precursor to stable isotope-labeled (SIL) peptides for use in isotope dilution mass spectrometry. chemie-brunschwig.ch These SIL peptides are used to accurately quantify the absolute or relative abundance of specific proteins in complex biological samples.

Biomolecular NMR Spectroscopy: The synthesis of peptides containing d10-leucine residues for NMR-based studies of peptide structure, dynamics, and interactions with other molecules. ckisotopes.comchemie-brunschwig.ch

Metabolic Labeling Studies: While the FMOC-protected form is primarily for synthesis, the resulting d10-leucine labeled peptides can be used as standards to quantify proteins from cells or organisms metabolically labeled with d10-leucine. nih.gov

The use of this compound allows researchers to create tailored tools for their specific experimental needs, pushing the boundaries of sensitivity and accuracy in the study of proteins and peptides.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₁H₁₃D₁₀NO₄
Molecular Weight 363.47 g/mol isotope.com
Appearance Solid invivochem.com
Isotopic Purity Typically ≥98% atom D
Chemical Purity Typically ≥98%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B12398237 DL-Leucine-N-FMOC-d10

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H23NO4

Molecular Weight

363.5 g/mol

IUPAC Name

2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3,2D3,11D2,13D,19D

InChI Key

CBPJQFCAFFNICX-HFYICCPRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Advanced Synthetic Methodologies for Dl Leucine N Fmoc D10

Isotopic Enrichment Strategies for Deuterium (B1214612) Incorporation in Leucine (B10760876) Precursors

The foundational step in the synthesis of DL-Leucine-N-FMOC-d10 is the efficient and selective incorporation of deuterium into the leucine precursor. This is a crucial step that dictates the final isotopic purity of the product. isotope.com

Regioselective Deuteration Techniques for Aliphatic Side Chains

Regioselective deuteration allows for the specific placement of deuterium atoms within the aliphatic side chain of leucine. This is particularly important for detailed NMR studies where the assignment of signals from diastereotopic methyl groups is necessary to define protein structures and enzyme-substrate interactions. tandfonline.com

Several methods have been developed for the stereospecific and regioselective deuterium labeling of leucine. One approach involves starting from chiral precursors like (R)- or (S)-citronellol, which allows for the convenient synthesis of deuterium-labeled leucine at the diastereotopic methyl groups. tandfonline.com Another strategy utilizes Evans' chiral auxiliaries for the stereoselective methylation of a deuterated propionyl group, yielding leucine with a deuterated methyl group and other proximal deuterated hydrogens. researchgate.netnih.govd-nb.info

Metal-catalyzed hydrogen isotope exchange (HIE) reactions offer another powerful tool for regioselective deuteration. mdpi.comthieme-connect.com For instance, a palladium-catalyzed HIE reaction using 8-aminoquinoline (B160924) as a directing group can achieve ortho-selective deuteration of aromatic acids and β-deuteration of aliphatic acids with D₂O as the deuterium source. thieme-connect.com While not directly applied to all positions of leucine's side chain, these methods highlight the potential for developing catalysts that can selectively activate and deuterate specific C-H bonds in aliphatic systems.

A summary of common regioselective deuteration techniques is presented in the table below.

Technique Starting Material/Reagent Key Features Reference
Chiral Pool Synthesis(R)- or (S)-citronellolConvenient synthesis of labeled diastereotopic methyl groups. tandfonline.com
Chiral Auxiliary MethodEvans' chiral auxiliary, deuterated propionyl chlorideStereoselective methylation, high enantiomeric excess. researchgate.netnih.govd-nb.info
Metal-Catalyzed HIEPalladium catalyst, 8-aminoquinolineRegioselective deuteration of specific C-H bonds. thieme-connect.com
Reductive AminationDeuterated keto-acid precursorEnzymatic or chemical reduction to form the deuterated amino acid.

Deuterium Exchange Methods Under Controlled Reaction Conditions

Deuterium exchange methods provide a means to introduce deuterium into a molecule, often by replacing existing hydrogen atoms. These reactions can be controlled by adjusting conditions such as temperature, catalysts, and the deuterium source.

One common method involves H-D exchange in D₂O, which can be catalyzed by acids, bases, or metals. mdpi.comtandfonline.com For example, α-amino acids can be deuterated at the α-position by heating in D₂O in a sealed tube. nii.ac.jp Metal catalysts like palladium on carbon (Pd/C) with aluminum and D₂O can facilitate H-D exchange in amino acids with high selectivity. mdpi.com For instance, phenylalanine can be selectively deuterated at the benzylic position. mdpi.com

Hydrolysis of proteins or peptides in deuterated acid, such as DCl, can be used to determine the original ratio of L- and D-amino acids by causing racemized amino acids to incorporate a deuterium atom at the α-carbon. mdpi.com This principle can be adapted for the preparative synthesis of α-deuterated amino acids.

The table below outlines various deuterium exchange methods.

Method Deuterium Source Catalyst/Conditions Key Features Reference
Acid/Base Catalyzed ExchangeD₂OAcid or baseExchange of labile protons, can lead to α-deuteration. nih.govnih.gov
Metal-Catalyzed ExchangeD₂OPd/C, Ru, Ni/Al alloyRegioselective H-D exchange under specific conditions. mdpi.com
Hydrolysis in Deuterated AcidDCl in D₂OHeatα-deuteration upon racemization. mdpi.com
Trifluoromethanesulfonic acid-d (TfOD)TfODLow temperatureRapid H/D exchange for aromatic amino acids. tandfonline.com

Optimized N-FMOC Protection Protocols for Deuterated Leucine

Following the synthesis of deuterated leucine, the α-amino group must be protected with the 9-fluorenylmethyloxycarbonyl (FMOC) group. This step is critical for subsequent use in solid-phase peptide synthesis (SPPS).

Reaction Kinetics and Thermodynamic Considerations in FMOC Group Installation

The protection of the amino group of leucine is typically achieved using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-O-succinimide (Fmoc-OSu) under basic conditions. researchgate.net The reaction kinetics are influenced by the choice of base, solvent, and temperature. Common bases include sodium bicarbonate or triethylamine (B128534) (TEA) in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

The reaction is generally rapid, but the conditions must be carefully controlled to prevent side reactions. The FMOC group is introduced to suppress racemization during the subsequent activation and coupling steps in peptide synthesis. nih.gov The kinetics of the deprotection of Fmoc-leucine have been studied, showing that it is generally efficient with various deprotection reagents. nih.gov

Minimization of Racemization During Protection of Chiral Centers

A significant challenge during the FMOC protection step is the potential for racemization at the chiral α-carbon of leucine. While leucine is not as prone to racemization as some other amino acids like cysteine or histidine, it is still a concern, particularly under harsh basic conditions or elevated temperatures. nih.govresearchgate.netpeptide.com

To minimize racemization, the protection reaction is often carried out at low temperatures (e.g., 0–4°C). The choice of base is also critical; milder bases are preferred. The use of urethane-type protecting groups like FMOC inherently helps to suppress racemization during subsequent coupling reactions by preventing the formation of oxazolone (B7731731) intermediates. nih.gov

Strategies to minimize racemization during FMOC protection are summarized below.

Parameter Condition Rationale Reference
Temperature0–4°CSlows down the rate of epimerization.
BaseMild bases (e.g., NaHCO₃)Reduces the risk of base-catalyzed racemization.
ReagentFmoc-OSuCan be less aggressive than Fmoc-Cl, reducing side reactions.
Reaction TimeMonitored to completionAvoids prolonged exposure to basic conditions.

Purification and Isolation Methodologies for High-Purity this compound

The final step in the synthesis is the purification and isolation of the target compound to a high degree of chemical and isotopic purity.

High-performance liquid chromatography (HPLC) is the primary method for purifying FMOC-protected amino acids. nih.govteledynelabs.com Reverse-phase HPLC using a C4 or C18 column with a gradient of an organic solvent like acetonitrile (B52724) in water, often with an additive like trifluoroacetic acid (TFA), is effective for separating the desired product from unreacted starting materials and byproducts. nih.govteledynelabs.com

After purification by HPLC, the fractions containing the pure product are typically lyophilized to obtain the final compound as a stable powder. nih.gov The purity of the final product is confirmed using analytical techniques such as mass spectrometry (to verify the molecular weight and deuterium incorporation) and NMR spectroscopy (to confirm the structure and isotopic labeling pattern). nih.govteledynelabs.com

The table below details the purification and characterization methods.

Technique Purpose Typical Conditions/Parameters Reference
Preparative HPLCPurificationReverse-phase C4 or C18 column, water/acetonitrile gradient with TFA. nih.govteledynelabs.com
LyophilizationIsolationFreeze-drying of pure HPLC fractions. nih.gov
Mass Spectrometry (MALDI-TOF or ESI)CharacterizationConfirmation of molecular weight and isotopic enrichment. nih.gov
NMR SpectroscopyCharacterizationStructural confirmation and determination of deuterium labeling sites. tandfonline.com

Advanced Chromatographic Separation Techniques

The purification of this compound presents a dual challenge: separating the desired protected amino acid from reaction byproducts and, crucially, resolving the D and L enantiomers of the racemic mixture. Advanced chromatographic techniques are indispensable for achieving the high purity (>98%) required for research applications. isotope.com

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of Fmoc-protected amino acids. cat-online.comnih.gov For this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. This technique separates molecules based on their hydrophobicity. The nonpolar Fmoc group allows for strong retention on a nonpolar stationary phase (like C18), while a polar mobile phase, typically a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA), is used for elution. nih.gov

The separation of the D and L enantiomers requires chiral chromatography. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to different retention times. For Fmoc-amino acids, polysaccharide-based or cyclodextrin-based CSPs have shown success. tandfonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. tandfonline.com SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol (B129727). It can offer faster separations and reduced solvent consumption compared to HPLC. For Fmoc-DL-amino acids, SFC with chiral columns can provide excellent resolution of the enantiomers. tandfonline.com

TechniqueStationary PhaseMobile PhaseApplicationKey Findings
Reversed-Phase HPLC (RP-HPLC) C18 or other hydrophobic materialAcetonitrile/Water gradient with TFAGeneral purification from synthetic impuritiesAchieves >99% chemical purity by removing starting materials and byproducts. nih.gov
Chiral HPLC Chiral Stationary Phase (e.g., polysaccharide-based)Isocratic or gradient mixture of organic solvents (e.g., Hexane/Ethanol)Separation of D and L enantiomersBaseline separation of D and L enantiomers is achievable, which is critical for stereospecific studies. tandfonline.com
Supercritical Fluid Chromatography (SFC) Chiral Stationary PhaseSupercritical CO2 with a polar co-solvent (e.g., Methanol)Enantiomeric separationOffers faster analysis times and is considered a greener alternative to HPLC due to reduced organic solvent use. tandfonline.com

Crystallization and Recrystallization for Enhanced Purity and Yield

The process involves dissolving the crude N-FMOC-DL-leucine-d10 product in a suitable solvent or solvent system at an elevated temperature and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. google.com

A common and effective solvent system for the crystallization of Fmoc-leucine is a mixture of ethanol (B145695) and water. google.com The ratio of ethanol to water is a critical parameter that must be optimized to maximize the recovery of the pure product while ensuring impurities remain dissolved. The process typically involves dissolving the crude product in the ethanol/water mixture at temperatures around 60-80°C, followed by slow cooling to a low temperature (e.g., 12-16°C) to induce crystallization. The resulting crystals are then collected by filtration, washed with a cold ethanol/water mixture, and dried. google.com This method has been shown to increase the purity of Fmoc-amino acids to ≥99%. google.com

StepParameterDescriptionExpected Outcome
1. Dissolution Solvent SystemEthanol/Water (ratios from 2:3 to 3:2) google.comCrude product is completely dissolved at elevated temperature (e.g., 80°C). google.com
2. Crystallization Cooling ProfileSlow cooling to 12-16°C google.comFormation of well-defined, pure crystals of N-FMOC-DL-leucine-d10.
3. Isolation Filtration and WashingSuction filtration followed by washing with cold ethanol/water solutionRemoval of soluble impurities from the crystal surface.
4. Drying Vacuum DryingDrying under vacuum at a moderate temperature (e.g., 50°C) google.comRemoval of residual solvents to yield a pure, dry product with >99% purity. google.com

Scale-Up Considerations for Laboratory to Research-Scale Synthesis of this compound

Scaling up the synthesis of this compound from a laboratory scale (milligrams) to a research scale (grams) introduces several challenges that must be addressed to maintain efficiency, purity, and safety. The high cost of the deuterated starting material makes minimizing losses and maximizing yield paramount. biotage.comacs.org

Key considerations include:

Reaction Conditions: Reactions that work well on a small scale may require re-optimization. Heat transfer becomes more critical, and localized overheating can lead to side reactions. Mixing efficiency also needs to be maintained to ensure homogeneity.

Reagent Addition: The rate of reagent addition, particularly for the Fmoc-protection step (e.g., using Fmoc-OSu), may need to be controlled to manage reaction exotherms and prevent the formation of byproducts. google.com

Purification Strategy: While chromatography is effective for small-scale purification, it can become a bottleneck at larger scales. A combined strategy using crystallization as the primary purification method, followed by a final chromatographic polishing step if necessary, is often more practical and economical. altabioscience.com High-quality, pure building blocks result in higher yields and easier purification. altabioscience.com

Solvent Handling: The volume of solvents used increases significantly, necessitating appropriate equipment and safety protocols for handling and waste disposal. The recovery and recycling of solvents, such as ethanol from crystallization, can improve the economic viability of the process. google.com

ParameterLaboratory-Scale (mg)Research-Scale (g)Key Challenges for Scale-Up
Primary Purification Chromatography (HPLC)Crystallization, potentially followed by chromatographyChromatography is not cost-effective for large quantities; crystallization parameters must be robustly defined.
Heat Management Ambient/Oil BathJacketed reactor with controlled heating/coolingPoor heat transfer can lead to side products and reduced yield.
Yield Optimization ImportantCriticalHigh cost of d10-leucine starting material demands minimal material loss at every step. biotage.com
Process Time Hours to a dayDaysLonger reaction and workup times can increase the chance of product degradation or side reactions.

Evaluation of Synthetic Pathway Efficiencies and Economic Viability in Research Contexts

The economic viability of synthesizing this compound for research is heavily influenced by the cost of starting materials and the efficiency of the synthetic route. The primary cost drivers are the deuterated leucine precursor and the Fmoc protecting group.

Deuterated Precursor: The synthesis of d10-leucine is a multi-step process that contributes significantly to the final cost. Cost-effective methods for producing deuterated amino acid precursors are an active area of research. researchgate.net While biocatalytic methods using D2O as the deuterium source show promise for selective deuteration, the exhaustive deuteration required for d10-leucine often relies on more complex chemical syntheses. nih.gov

The high cost of isotopically labeled amino acids makes yield and purity critical factors. biotage.com For research applications where only small quantities are often needed, the focus is on reliable, high-purity synthesis over minimizing raw material costs at the expense of a more complex or lower-yielding process. The development of more economical routes to deuterated precursors remains a key goal to make these valuable research tools more accessible. researchgate.net

Component/FactorImpact on CostConsiderations for Economic Viability
d10-Leucine (Starting Material) HighThe primary cost driver. Sourcing from an efficient supplier or using a cost-effective in-house synthesis is critical. researchgate.netresearchgate.net
Fmoc Reagent (e.g., Fmoc-OSu) MediumCosts have decreased due to large-scale production, but it remains a significant expense. altabioscience.com
Overall Yield HighEvery percentage point of yield loss directly impacts the final cost per gram due to the high value of the intermediates.
Purification Method MediumCrystallization is more economical than chromatography for larger scales. Minimizing chromatographic steps reduces solvent costs and labor. google.com
Labor and Equipment MediumSpecialized equipment for chromatography and scale-up can be a factor. Multi-day syntheses increase labor costs.

Applications in Advanced Spectroscopic and Structural Elucidation Techniques

Role in Mass Spectrometry (MS) for Precision Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions. The introduction of stable isotopes, such as in DL-Leucine-N-FMOC-d10, provides a powerful handle for enhancing the quantitative and qualitative capabilities of MS. mdpi.com

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for highly accurate substance quantification. nih.govnih.gov The method involves adding a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. acs.org The mass spectrometer measures the intensity ratio of the naturally occurring analyte to the isotopically labeled standard.

This compound, with a mass approximately 10 Da greater than its non-labeled counterpart, is an ideal internal standard for quantifying Fmoc-Leucine or leucine-containing peptides. isotope.com Because the labeled standard is chemically identical to the analyte, it co-elutes in chromatography and experiences similar ionization efficiency in the mass spectrometer, correcting for sample loss during preparation and for matrix effects. mdpi.com This results in exceptionally accurate and precise quantification, which is critical in fields like proteomics and metabolomics for measuring the absolute concentration of specific molecules in complex biological mixtures. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) involves isolating an ion of interest and fragmenting it to generate a characteristic pattern of smaller ions, which provides structural information. nih.gov This is a cornerstone of peptide sequencing and the structural elucidation of small molecules.

When a peptide containing a this compound residue is subjected to fragmentation, the resulting fragment ions that retain the deuterated side chain will exhibit a specific mass shift of +10 Da compared to the fragments from a non-deuterated peptide. rsc.orgrsc.org This predictable mass shift is invaluable for confirming the location of the leucine (B10760876) residue within a peptide sequence during de novo sequencing efforts. researchgate.net It helps to distinguish leucine from its isomer isoleucine, which can be challenging with conventional MS, and confirms the integrity of synthetic peptide intermediates. rsc.orgnih.gov

Table 3: Representative MS/MS Fragment Ion Mass Shifts

This table shows a hypothetical comparison of key fragment ions for a tripeptide containing either normal Leucine or deuterated Leucine (Leu-d10), illustrating the utility in structural confirmation.

Peptide Sequence Parent Ion [M+H]⁺ (m/z) b₂ Fragment Ion b₂ Fragment Mass (m/z) y₁ Fragment Ion y₁ Fragment Mass (m/z)
Ala-Leu -Gly274.18Ala-Leu201.14Gly75.03
Ala-Leu(d10) -Gly284.24Ala-Leu(d10)211.20Gly75.03

Note: The b₂ ion contains the leucine residue and shows the +10 Da mass shift, while the y₁ ion does not and its mass remains unchanged.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies in Research Environments

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive methods for investigating the secondary structure and conformational dynamics of peptides and proteins. xray.czmdpi.com These techniques probe the vibrational modes of molecules, which are sensitive to the local chemical environment and molecular geometry. The incorporation of deuterated amino acids like this compound offers a distinct advantage by introducing carbon-deuterium (C-D) stretching vibrations.

The C-D stretching modes appear in a spectral region (typically 2100-2300 cm⁻¹) that is free from the congestion of other vibrational bands in biological molecules, such as the prominent Amide I (1600–1700 cm⁻¹) and Amide II (1500–1600 cm⁻¹) bands that arise from the peptide backbone. ruc.dknih.gov This "spectral window" allows for the unambiguous monitoring of the deuterated leucine residue's local environment without interference from the rest of the molecule. ruc.dk

In research settings, scientists can synthesize peptides incorporating this compound at specific sites. By analyzing the frequency and intensity of the C-D bands in the FT-IR or Raman spectrum, detailed information about the conformation of the leucine side chain and its surrounding microenvironment can be deduced. For instance, shifts in the C-D vibrational frequency can indicate changes in hydrophobic interactions or solvent exposure as a peptide folds or binds to a target. ruc.dk This site-specific approach is invaluable for studying protein folding pathways, enzyme mechanisms, and the structural details of peptide self-assembly. nih.gov Raman spectroscopy is particularly well-suited for these studies in aqueous solutions, as water is a weak Raman scatterer, minimizing solvent interference. ruc.dk

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Structural Information Provided
Amide I (C=O stretch)1600 - 1700Protein/Peptide Secondary Structure (α-helix, β-sheet)
Amide II (N-H bend, C-N stretch)1500 - 1600Protein/Peptide Secondary Structure, Hydrogen Bonding
C-D Stretch (from d10-Leucine)2100 - 2300Site-specific local environment, side-chain conformation, solvent exposure

Neutron Scattering and Diffraction Studies of Systems Incorporating Deuterated Leucine Residues

Neutron scattering and diffraction are unparalleled techniques for determining the positions of hydrogen atoms in biological macromolecules. nih.govwikipedia.org Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. The scattering power of an atom, known as its neutron scattering length, varies non-systematically across the periodic table. A key feature exploited in structural biology is the profound difference between the scattering lengths of hydrogen (¹H) and its heavier isotope, deuterium (B1214612) (²H or D). nih.govornl.gov

Hydrogen has a negative coherent scattering length, while deuterium has a large, positive one. This difference provides a powerful tool for contrast variation studies. nih.govnih.gov By selectively replacing hydrogen with deuterium in a molecule, researchers can make specific components "visible" or "invisible" to neutrons in a complex assembly. Incorporating this compound into a protein or peptide provides a significant contrast effect.

In small-angle neutron scattering (SANS), which provides information about the size and shape of molecules in solution, deuteration is essential. aip.org By matching the scattering length density of the solvent (often a mixture of H₂O and D₂O) to that of a non-deuterated component in a complex, that component can be rendered invisible, allowing the signal from the deuterated portion to be isolated. nih.gov

IsotopeCoherent Scattering Length (fm)Significance in Neutron Scattering
Hydrogen (¹H)-3.74Negative value, high incoherent scattering (noise)
Deuterium (²H/D)+6.67Positive value, low incoherent scattering, provides strong contrast
Carbon (¹²C)+6.65Positive value, similar to Deuterium
Oxygen (¹⁶O)+5.80Positive value

Application in Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment in Derived Compounds

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques fundamental to the stereochemical analysis of chiral molecules. bath.ac.ukwikipedia.org CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, while ORD measures the variation of optical rotation with wavelength. wikipedia.org These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule.

For amino acid derivatives, CD and ORD are routinely used to confirm absolute configuration and to study conformational changes. rsc.orgnih.gov The fluorenylmethyloxycarbonyl (FMOC) group on this compound is a strong chromophore that provides intense signals in the UV region, often dominating the CD spectrum and serving as a sensitive probe for self-assembly and aggregation phenomena. researchgate.netresearchgate.net

However, its utility arises when the individual deuterated enantiomers (D-Leucine-N-FMOC-d10 and L-Leucine-N-FMOC-d10) are used or resolved. The deuteration itself can be a source of chirality if the substitution pattern creates a stereocenter. nih.gov More commonly in this context, the deuterated leucine enantiomers are incorporated into larger chiral molecules. The chiroptical properties of these derived compounds can then be analyzed. Vibrational Circular Dichroism (VCD), an infrared analogue of CD, is particularly powerful for assigning the absolute configuration of molecules where chirality is due to isotopic substitution. nih.govresearchgate.net The C-D vibrations give rise to VCD signals in a clear spectral region, providing definitive stereochemical information. researchgate.net Furthermore, deuteration can stabilize chiral centers against racemization, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE), which is critical in the development of chirally pure compounds. acs.org

Mechanistic and Kinetic Investigations Utilizing Dl Leucine N Fmoc D10

Deuterium (B1214612) Isotope Effects in Reaction Mechanism Elucidation in Synthetic Organic Chemistry

The replacement of a proton (¹H) with a deuteron (B1233211) (²H) introduces a subtle but significant change in mass, which alters the vibrational frequency of the corresponding chemical bond. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of physical organic chemistry for mapping reaction pathways.

Kinetic isotope effects are categorized based on the location of the isotopic substitution relative to the bond being broken or formed in the rate-limiting step of a reaction.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is cleaved or formed in the rate-determining step. For C-H bond cleavage, the theoretical maximum KIE at room temperature is approximately 7, although observed values are often lower. The use of DL-Leucine-N-FMOC-d10 can reveal if a C-H bond on the leucine (B10760876) side chain is broken during a reaction's slowest step. For instance, in an enzyme-catalyzed oxidation reaction, a significantly slower reaction rate for the d10-leucine derivative compared to its non-deuterated counterpart would implicate C-H bond cleavage as rate-limiting. nih.govepfl.ch

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is on an atom not directly involved in bond-breaking or bond-making in the rate-determining step. wikipedia.org These effects are typically smaller than PKIEs (kH/kD often between 0.8 and 1.4) and arise from changes in the vibrational environment of the transition state compared to the reactant. wikipedia.org For example, if a reaction involving an Fmoc-leucine derivative proceeds via a transition state where the hybridization of a carbon atom changes (e.g., from sp³ to sp²), deuterium substitution on that carbon can reveal details about the transition state's structure, even if the C-D bond itself is not broken. wikipedia.orgmdpi.com

Table 1: Hypothetical Kinetic Isotope Effects in a Reaction Involving Fmoc-Leucine Derivatives
CompoundReaction TypeRate Constant (k, s⁻¹)Kinetic Isotope Effect (kH/kD)Interpretation
DL-Leucine-N-FMOCC-H Bond Cleavage at α-carbon1.5 x 10⁻³5.0Strong Primary KIE; C-H bond breaking is rate-limiting.
This compound0.3 x 10⁻³
DL-Leucine-N-FMOCReaction at Carboxyl Group (sp² to sp³ change at α-carbon in TS)2.2 x 10⁻⁴0.88Inverse Secondary KIE; suggests stiffening of C-H/D bending vibrations in the transition state.
This compound2.5 x 10⁻⁴

The magnitude of the KIE provides profound insight into the nature of the transition state—the fleeting, high-energy arrangement of atoms that exists between reactants and products. By using isotopically labeled compounds like this compound, researchers can probe the femtosecond-scale atomic motions that are coupled to the formation of the transition state. wikipedia.orgscispace.comnih.gov In enzymology, creating "heavy enzymes" by incorporating amino acids uniformly labeled with ¹³C, ¹⁵N, and ²H has shown that the protein's vibrational dynamics are coupled to the chemical step of catalysis. wikipedia.orgscispace.comnih.gov Studies on specific enzymes have demonstrated that catalytic chemistry is slowed in these heavy enzymes, supporting the theory that femtosecond bond motions influence barrier crossing. scispace.com Analyzing the KIE for a reaction with a deuterated substrate like this compound allows for a detailed characterization of the transition state's geometry and the extent of bond cleavage at this critical point. nih.gov

Tracing of Amino Acid Incorporation and Transformation Pathways in Model Systems

Stable isotope tracers are indispensable tools for tracking the metabolic fate of molecules within biological systems. scholaris.ca Because they are non-radioactive, they can be used safely in a wide variety of research models. altabioscience.com this compound, once deprotected to release DL-Leucine-d10, can be introduced into a system to trace its journey through various metabolic and biosynthetic pathways.

By supplying a biological system, such as cell culture, with a deuterated amino acid, researchers can follow its incorporation into newly synthesized proteins or its transformation into other metabolites. researchgate.net Mass spectrometry is the primary analytical technique used to detect the mass shift imparted by the deuterium label, allowing for precise tracking. researchgate.net

A pertinent example is the study of how N-acetyl-leucine is metabolized. In an experiment using a deuterated version, N-acetyl-dl-[²H₁₀]leucine, its conversion to l-leucine (B1674790) was monitored over time in liver microsome fractions. The disappearance of the deuterated parent compound correlated directly with the appearance of its metabolic product, providing clear evidence of the transformation pathway. This type of tracer study is fundamental to understanding how a compound is processed in vivo.

Table 2: Illustrative Data for the Metabolic Conversion of N-acetyl-dl-[²H₁₀]leucine to l-Leucine-d10 in a Model System (Based on findings from)
Time (minutes)Concentration of N-acetyl-dl-[²H₁₀]leucine (µM)Concentration of l-Leucine-d10 (µM)
01.000.00
150.850.15
300.720.28
600.590.41
1200.510.49

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of all intracellular metabolic reactions within a biological system. While ¹³C-labeled substrates are most common in MFA, deuterium tracers like DL-Leucine-d10 are particularly useful for monitoring reactions involving dehydrogenase enzymes and the co-factors NADH or NADPH. scholaris.ca

In MFA, cells are grown in media containing the isotopically labeled nutrient. As the labeled atoms are incorporated throughout the metabolic network, the resulting distribution patterns in various metabolites are measured by mass spectrometry or NMR. scholaris.ca This labeling information is then used in computational models to calculate the flow of molecules through the central metabolism. Using DL-Leucine-d10 allows researchers to specifically quantify protein turnover rates and leucine catabolism, providing a dynamic picture of cellular physiology under different conditions. researchgate.net

Studies on Racemization Mechanisms and Stereochemical Stability of Protected Leucine Derivatives

Maintaining the stereochemical integrity of amino acids during chemical processes like solid-phase peptide synthesis (SPPS) is critical. Racemization, the conversion of a pure enantiomer (e.g., L-leucine) into a mixture of L- and D-forms, is a significant side reaction, particularly during the carboxyl group activation step required for peptide bond formation. epfl.ch

The primary mechanism of racemization for N-protected amino acids involves the abstraction of the proton from the α-carbon by a base. epfl.ch This deprotonation is facilitated by the electron-withdrawing nature of the activated carboxyl group and results in the formation of a planar enolate or a 5-membered oxazolinone intermediate, both of which are achiral. epfl.ch Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical purity. epfl.ch

The use of this compound provides a distinct advantage in studying and mitigating this problem. The C-D bond at the α-carbon is significantly stronger than the corresponding C-H bond. This strength difference gives rise to a large primary kinetic isotope effect for the deprotonation step, meaning the α-deuteron is abstracted much more slowly than an α-proton under basic conditions. nih.govresearchgate.net Consequently, deuteration at the α-carbon and adjacent positions, as in the d10 isotopologue, enhances the stereochemical stability of the amino acid derivative, reducing the rate of racemization during coupling reactions. Research on asparagine residues has shown that deuteration can decrease the accumulation of racemized forms by more than five-fold. researchgate.net

Table 3: Comparative Racemization Rates of Protiated vs. Deuterated Fmoc-Leucine During a Simulated Peptide Coupling Activation Step
CompoundConditionObserved Racemization (% D-isomer)Relative Rate of Racemization
DL-Leucine-N-FMOCBase (DIPEA), 1 hour4.5%1.0 (Reference)
This compoundBase (DIPEA), 1 hour0.9%~0.2

Probing Molecular Recognition and Binding Dynamics in Chemical Systems

The strategic incorporation of isotopic labels into molecules serves as a powerful tool for elucidating complex chemical and biological processes. This compound, a deuterated and protected form of the amino acid leucine, is particularly valuable for investigating molecular recognition and binding dynamics. The presence of the ten deuterium atoms provides a distinct mass signature, facilitating quantitative analysis through mass spectrometry, while the fluorenylmethoxycarbonyl (Fmoc) group can play a direct role in molecular interactions.

Research has shown that the Fmoc group itself can significantly contribute to the binding affinity of molecules. A computational study on a series of Fmoc-cholinyl amino acid inhibitors targeting butyrylcholinesterase demonstrated that the Fmoc moiety engages in key interactions, such as pi-stacking, within the enzyme's active site. calstate.edu This suggests that molecules like this compound are not merely passive probes; their constituent parts can be active participants in the binding events under investigation. In this context, Fmoc-Leucine was identified as an inhibitor, and its binding affinity was computationally assessed. calstate.edu

Further evidence of the Fmoc-amino acid scaffold in molecular recognition is seen with Fmoc-leucine's activity as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. medchemexpress.com This indicates a specific binding interaction with the receptor, which could be further dissected using the deuterated isotopologue. The use of a deuterated version like this compound in such binding assays would allow for precise quantification of the bound ligand using mass spectrometry, distinguishing it from its non-labeled counterparts or other molecules in a complex mixture. An example of this application is the synthesis of a peptide containing a deuterated leucine residue for use as an internal standard in an immuno-tandem mass spectrometry (iMALDI) assay, enabling absolute quantification of the target peptide. unclineberger.org

The principles of molecular recognition also govern the self-assembly of molecules into larger, ordered structures. Several studies have explored the self-assembly of Fmoc-protected amino acids, including Fmoc-leucine, into supramolecular hydrogels. ntu.edu.sgresearchgate.netnih.gov These processes are driven by non-covalent interactions such as hydrogen bonding and π-π stacking of the Fmoc groups. The dynamics of these assembly and disassembly processes can be investigated with enhanced precision using this compound. The deuterium labeling allows for the use of techniques like solid-state deuteron NMR to probe the dynamics of the leucine side chain within these assemblies, providing insights into the mobility and packing of the molecules. researcher.lifepnnl.gov

While direct, published studies detailing the use of this compound for probing binding dynamics are not extensive, the available research on Fmoc-leucine and related deuterated compounds provides a strong foundation for its application in this field. The combination of the interactive Fmoc group and the quantifiable d10 isotopic label makes it a highly suitable tool for detailed mechanistic and kinetic investigations of molecular recognition phenomena.

Research Findings:

Detailed computational and experimental studies have provided insights into the binding and dynamic properties of Fmoc-protected amino acids.

Computational Docking of Fmoc-Amino Acid Inhibitors:

A study involving computational docking simulations was performed to assess the binding affinity of various Fmoc-protected amino acid inhibitors with the enzyme butyrylcholinesterase. The docking scores provide a relative measure of binding affinity, with lower scores indicating stronger binding.

InhibitorBinding ModeICM Score
Fmoc-Glycine0-34.9
Fmoc-Alanine0-40.0
Fmoc-Leucine0-43.0
Fmoc-Phenylalanine0-45.7
Fmoc-Lysine(Boc)0-52.6
Fmoc-Tryptophan(Boc)0-51.5

Data adapted from a computational docking study on Fmoc-cholinyl inhibitors and butyrylcholinesterase. calstate.edu The scores indicate that inhibitors with larger side chains, such as leucine and phenylalanine, exhibit stronger binding affinities compared to glycine.

Computational and Theoretical Studies of Dl Leucine N Fmoc D10

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic properties of molecules. These calculations can provide insights into the distribution of electrons, the nature of chemical bonds, and the molecule's reactivity. For a molecule like DL-Leucine-N-FMOC-d10, these studies are typically performed on its non-deuterated analog, as the electronic properties are virtually identical.

Molecular orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis provides a picture of how electron density is distributed across the molecule. This is crucial for understanding electrostatic interactions, which play a significant role in how the molecule interacts with its environment, including solvents and biological macromolecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom in the molecule. In this compound, the electronegative oxygen and nitrogen atoms of the carbamate and carboxylic acid groups are expected to carry partial negative charges, while the carbonyl carbons and the acidic proton will have partial positive charges. The bulky, aromatic FMOC group, while largely nonpolar, will exhibit a specific electron density distribution characteristic of aromatic systems.

Table 1: Predicted Electronic Properties of the FMOC-Leucine Backbone

Property Predicted Value/Description Significance
HOMO Energy Localized primarily on the fluorenyl group Region of electron donation
LUMO Energy Distributed over the carbonyl systems Region of electron acceptance
HOMO-LUMO Gap Moderate Indicates good kinetic stability

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. For this compound, the most significant impact of deuteration is on its vibrational and NMR spectra.

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies of a molecule are dependent on the masses of its atoms and the strength of its chemical bonds. The replacement of hydrogen with the heavier deuterium (B1214612) isotope in the FMOC group leads to a predictable shift to lower frequencies (redshift) for the C-D stretching and bending vibrations compared to the C-H vibrations in the non-deuterated compound. Computational frequency calculations can accurately predict these isotopic shifts, aiding in the assignment of complex experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is a standard technique, the deuteration of the FMOC group means that these ten positions will be silent in a typical ¹H NMR spectrum. Instead, ²H NMR could be used to probe these positions. Computational methods can predict the chemical shifts (δ) and coupling constants (J) for the remaining protons in the leucine (B10760876) moiety and for the deuterium nuclei. These predictions are valuable for confirming the structure of the molecule and for studying its conformation in solution.

Table 2: Predicted Spectroscopic Features for this compound

Spectroscopic Technique Predicted Parameter Effect of Deuteration
Infrared (IR) Spectroscopy C-D Stretching Frequencies Shift to lower wavenumbers (~2100-2250 cm⁻¹) compared to C-H stretches (~2850-3000 cm⁻¹)
¹H NMR Spectroscopy Chemical Shifts of Leucine Protons Unaffected by FMOC deuteration
¹³C NMR Spectroscopy Chemical Shifts Minor isotopic shifts (β- and γ-effects) on the carbons of the FMOC group

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing the different shapes it can adopt and the transitions between them.

In a condensed phase, such as a solution or a solid state, molecules of this compound will interact with each other. MD simulations can be used to study these intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking between the aromatic FMOC groups. Understanding these interactions is crucial for predicting properties like solubility, aggregation behavior, and crystal packing. For example, simulations could reveal the tendency of the FMOC groups to stack on top of each other, which can have significant implications for the use of this compound in solid-phase peptide synthesis, where such aggregation can hinder reaction kinetics.

Docking and Molecular Modeling Studies of this compound as a Ligand or Building Block

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this compound is not typically used as a therapeutic ligand itself, it is a fundamental building block in peptide chemistry.

Molecular modeling studies can be used to understand how the FMOC-protected leucine unit fits into the active site of an enzyme or the binding pocket of a receptor. For instance, if a peptide containing this unit is being designed to interact with a specific biological target, docking simulations can help to predict the binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. The bulky FMOC group can have a significant impact on the binding mode, and its interactions with the target protein can be modeled. In this context, the deuteration would not affect the docking results, as the shape and electronic properties remain the same. The value of using the deuterated form would be in subsequent experimental validation, for example, using mass spectrometry to track the incorporation of the labeled amino acid into a peptide.

Table 3: Summary of Compound Names

Compound Name Abbreviation
This compound -
Fluorenylmethoxycarbonyl FMOC

Force Field Development and Validation for Deuterated Amino Acid Derivatives

The accurate simulation of molecular dynamics requires robust force fields that can correctly describe the interactions between atoms. For non-standard amino acid derivatives like this compound, which contains both a bulky protecting group (FMOC) and isotopic labeling (d10), the development and validation of specific force field parameters are essential.

Standard force fields like CHARMM and AMBER are generally parameterized for natural amino acids. rsc.orgfrontiersin.org The presence of deuterium and the FMOC group necessitates modifications to these parameters. The development process for a reliable force field for this compound would typically involve the following steps:

Parameterization of Bonded Terms: This includes bond lengths, bond angles, and dihedral angles involving the deuterium atoms. Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), are often employed to obtain these parameters. For instance, DFT has been used to characterize the CD stretching peaks in leucine-d10. nih.gov These calculations provide the equilibrium geometry and the shape of the potential energy surface around it.

Derivation of Non-Bonded Parameters: These parameters, which include van der Waals interactions and partial atomic charges, are crucial for describing intermolecular interactions. The partial charges for the atoms in the deuterated leucine and the FMOC group would be derived to accurately represent the molecule's electrostatic potential.

Validation of the Force Field: Once the parameters are developed, the force field must be validated. This is typically done by comparing the results of molecular dynamics simulations with experimental data or high-level QM calculations. For this compound, this could involve comparing simulated vibrational spectra with experimental infrared spectra or comparing simulated conformational preferences with those determined by NMR.

A hypothetical data table summarizing the types of parameters that would need to be developed for a CHARMM-compatible force field for this compound is presented below.

Parameter TypeAtoms InvolvedSource of ParameterizationValidation Method
Bond Stretching C-D, C-C, C-NQM calculations (e.g., MP2/cc-pVTZ)Comparison with experimental vibrational frequencies
Angle Bending D-C-D, H-C-D, C-C-DQM calculationsComparison with QM potential energy scans
Dihedral Torsions D-C-C-N, C-C-N-C(FMOC)QM potential energy surface scansReproduction of experimental conformational ensembles
Partial Atomic Charges All atomsRESP or IPolQ fitting to QM electrostatic potentialsComparison of calculated and experimental dipole moments
van der Waals All atomsBased on existing atom types, with possible refinementReproduction of experimental condensed-phase properties

The development of such a force field would enable detailed molecular dynamics simulations to study the structure, dynamics, and interactions of this compound in various environments.

Predictive Modeling for Reaction Outcomes and Product Distributions in Advanced Synthesis

The synthesis of complex molecules like this compound can be challenging, and predicting the outcome of reactions is of great interest. Predictive modeling, often employing machine learning and deep learning techniques, has emerged as a powerful tool in this area, particularly for Fmoc-based peptide synthesis. nih.govcrick.ac.ukresearchgate.net

These models can predict the likelihood of a successful synthesis based on the amino acid sequence and reaction conditions. crick.ac.ukresearchgate.net For the synthesis involving this compound, predictive models could be developed and utilized in several ways:

Predicting Coupling Efficiency: The bulky FMOC group and the isotopic labeling of the leucine side chain might influence the kinetics of the coupling reaction. A machine learning model could be trained on a dataset of similar reactions to predict the coupling efficiency of this compound with another amino acid or a solid support. The input to such a model would include features representing the structures of the reactants, the solvent, the coupling reagents, and the temperature. researchgate.net

Forecasting Deprotection Outcomes: The removal of the FMOC group is a critical step in solid-phase peptide synthesis. Deep learning models have been developed to predict the UV-vis traces of Fmoc deprotection reactions, which can indicate the success of the reaction. nih.govresearchgate.net A similar model could be adapted to predict the deprotection of this compound, taking into account any kinetic isotope effects from the deuterated side chain.

Modeling Product Distributions: In complex reactions, multiple products can be formed. Predictive models can be trained to forecast the distribution of products based on the reaction inputs. For the synthesis of this compound, this could be used to predict the yield of the desired product versus any side products.

A hypothetical interactive data table illustrating the inputs and outputs for a machine learning model designed to predict the success of a coupling reaction involving this compound is shown below.

Input FeatureData TypeExample ValuePredicted OutputData TypePredicted Value
Incoming Amino AcidMolecular FingerprintECFP of this compoundCoupling SuccessProbability0.92
Resin-Bound Amino AcidMolecular FingerprintECFP of GlycineExpected YieldPercentage85%
Coupling ReagentCategoricalHBTUPredicted Side ProductsList[Racemized product, Dipeptide]
SolventCategoricalDMFConfidence ScoreFloat0.88
TemperatureNumerical25°C

The application of such predictive models can significantly accelerate the optimization of synthetic routes for complex deuterated amino acid derivatives like this compound, reducing the need for extensive experimental screening.

Development of Specialized Analytical Methods for Dl Leucine N Fmoc D10 in Research Samples

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-Fmoc protected amino acids. Due to the hydrophobic nature of the Fmoc group, reversed-phase HPLC (RP-HPLC) is the most common approach for purity assessment and quantification of DL-Leucine-N-FMOC-d10.

Method development typically involves optimizing the separation on a C18 or C8 stationary phase. A gradient elution is generally employed, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% trifluoroacetic acid or formic acid) and increasing the proportion of an organic modifier, most commonly acetonitrile (B52724). The acid additive helps to protonate the carboxylic acid group, ensuring sharp peak shapes and consistent retention times. The separation is based on the hydrophobic interactions between the Fmoc-protected leucine (B10760876) and the stationary phase. The presence of impurities, such as free leucine, dibenzofulvene (a byproduct of Fmoc deprotection), or other protected amino acids, can be effectively monitored. Quantification is achieved by creating a calibration curve from standards of known concentration and integrating the peak area of the analyte.

Table 1: Typical RP-HPLC Parameters for N-Fmoc Amino Acid Analysis

ParameterCondition
ColumnC18, 5 µm particle size, 250 x 4.6 mm
Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient50% to 100% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm or 301 nm
Injection Volume10 µL

Resolving the D- and L-enantiomers of Leucine-N-FMOC-d10 is critical for applications where stereochemistry is important, such as in peptide synthesis or chiral drug development. Chiral HPLC is the preferred method for determining enantiomeric excess (ee). phenomenex.com This is most effectively achieved using chiral stationary phases (CSPs).

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used for the separation of N-Fmoc amino acid enantiomers under reversed-phase conditions. phenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Mobile phases are often similar to those used in standard RP-HPLC, consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol (B129727), often with an acidic additive. phenomenex.com The choice of CSP and the precise mobile phase composition are crucial for achieving baseline resolution of the enantiomers. phenomenex.com

Table 2: Chiral HPLC Screening Conditions for this compound

ParameterCondition 1Condition 2
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseAcetonitrile/Water/TFAMethanol/Water/Formic Acid
Flow Rate1.0 mL/min0.8 mL/min
TemperatureAmbient25 °C
DetectionUV @ 220 nm or 254 nmUV @ 220 nm or 254 nm

The choice of detector is paramount for achieving the desired sensitivity and selectivity in the analysis of this compound.

UV Detection: The fluorenyl group of the Fmoc moiety is a strong chromophore, making UV detection a straightforward and robust method. nih.govwikipedia.org The dibenzofulvene byproduct of Fmoc cleavage is also a potent chromophore, allowing for the monitoring of deprotection reactions. wikipedia.org Maximum absorption wavelengths for the Fmoc group are typically observed around 254 nm, 265 nm, and 301 nm. google.com This makes UV detection highly suitable for both purity analysis and quantification.

Fluorescence Detection: The Fmoc group is also highly fluorescent, which can be exploited for highly sensitive detection. wikipedia.org When coupled with HPLC, fluorescence detection can offer significantly lower limits of detection compared to UV, which is advantageous when analyzing trace amounts of the compound. The derivatization of otherwise non-fluorescent amino acids with Fmoc-Cl is a common strategy to enable their analysis by reversed-phase HPLC with fluorescence detection. wikipedia.org

Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. ELSD is particularly useful for detecting compounds that lack a strong chromophore, and it provides a more uniform response factor for different compounds compared to UV detection, which is beneficial for analyzing complex mixtures or for impurity profiling where the identity and UV response of the impurities may be unknown.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Trace Analysis and Derivatization

Direct analysis of intact this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's high molecular weight, polarity due to the carboxylic acid group, and low volatility prevent it from eluting from a GC column without thermal decomposition.

Therefore, GC-MS analysis of leucine requires derivatization to increase its volatility. sigmaaldrich.com This, however, necessitates the cleavage of the Fmoc protecting group. A typical workflow would involve:

Fmoc Deprotection: Removal of the Fmoc group using a base like piperidine (B6355638).

Derivatization of the Amino Acid: The resulting DL-leucine-d10 is then derivatized. Common methods include esterification of the carboxylic acid group (e.g., with methanol to form a methyl ester) followed by acylation of the amino group (e.g., with pentafluoropropionic anhydride). nih.gov Another approach is derivatization with chloroformates. nih.govnih.gov

GC-MS Analysis: The volatile derivative is then analyzed by GC-MS. The mass spectrometer can be used in full scan mode for identification or in selected ion monitoring (SIM) mode for sensitive quantification, taking advantage of the d10 isotopic label.

This multi-step process is more complex than direct HPLC analysis and is typically employed for specific applications, such as the analysis of amino acid enantiomers in complex biological matrices where the high separation efficiency of capillary GC columns is required. nih.gov

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of charged species like amino acids. d-aminoacids.com It provides extremely high separation efficiency, short analysis times, and requires minimal sample and reagent volumes. d-aminoacids.comdiva-portal.org

For the analysis of this compound, the compound would be analyzed as an anion at a pH above its isoelectric point. The separation is based on the differential migration of analytes in an electric field. CE can be coupled with several detection methods:

CE-UV: Similar to HPLC, the strong UV absorbance of the Fmoc group allows for sensitive detection. creative-proteomics.com

CE with Laser-Induced Fluorescence (LIF): This offers exceptionally high sensitivity due to the fluorescent nature of the Fmoc group. d-aminoacids.com

Chiral CE: Enantiomeric separation can be achieved by adding a chiral selector (e.g., cyclodextrins) to the background electrolyte. The differential interaction of the D- and L-enantiomers with the chiral selector leads to different electrophoretic mobilities and, thus, separation.

CE is particularly well-suited for analyzing small sample volumes, such as those from single cells or micro-scale reactions. d-aminoacids.com

Hyphenated Techniques (e.g., LC-NMR, LC-MS) for Comprehensive Characterization in Research Matrices

Hyphenated techniques provide a powerful combination of separation and detection, offering comprehensive characterization of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for the analysis of this compound. LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.gov For this compound, LC-MS offers several advantages:

Confirmation of Identity: The mass spectrometer provides precise mass-to-charge ratio data, confirming the molecular weight of the compound (363.47 g/mol ). isotope.com

Structural Information: Tandem MS (MS/MS) can be used to fragment the molecule, providing structural confirmation.

Sensitive Quantification: The deuterium (B1214612) (d10) label makes it an excellent internal standard for quantitative studies using isotope dilution mass spectrometry. This allows for precise measurement of the corresponding non-labeled N-FMOC-leucine in complex research matrices by monitoring the specific mass transitions for both the labeled and unlabeled compounds. nih.gov

Chiral Analysis: Chiral LC can be directly coupled with MS to separate and individually quantify the D and L enantiomers. waters.comshimadzu.eu

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples an HPLC system with an NMR spectrometer. mdpi.com This technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. While less sensitive than MS, NMR provides unparalleled detail for unambiguous structure elucidation of the analyte and any co-eluting impurities without the need for prior isolation. mdpi.com For this compound, LC-NMR could be used to confirm the structure of synthesis-related impurities or degradation products in a research sample.

Automated Analytical Platforms for High-Throughput Screening in Synthetic Libraries

In the context of drug discovery and materials science, synthetic libraries often contain hundreds or thousands of compounds. Automated analytical platforms are essential for the high-throughput screening (HTS) and quality control of these libraries. creative-peptides.comxtalks.com

For libraries containing derivatives like this compound, automated platforms typically integrate several components:

Robotic Liquid Handlers: For automated sample preparation, dilution, and transfer to analysis vials or plates.

Automated HPLC/UHPLC-MS Systems: These systems are equipped with autosamplers capable of handling 96-well or 384-well plates, allowing for the sequential analysis of many samples without manual intervention. nih.gov The autosampler can be programmed to perform pre-column derivatization reactions automatically. shimadzu.comjascoinc.com

Parallel Synthesis and Purification Systems: In peptide synthesis, automated synthesizers use Fmoc-protected amino acids as building blocks. xtalks.com The quality control of these building blocks and the analysis of the resulting peptide libraries are often integrated into an automated workflow that includes rapid HPLC or LC-MS analysis to confirm the successful incorporation of each amino acid and the purity of the final products. creative-peptides.com

These integrated, automated platforms dramatically increase the speed and efficiency of analyzing large numbers of samples, which is crucial for screening synthetic libraries in modern research environments. nih.govgenscript.com

Future Directions and Emerging Research Avenues for Dl Leucine N Fmoc D10

Integration into Advanced Peptide and Protein Synthesis Methodologies for Structural Biology Research

The primary application of isotopically labeled amino acids lies in their incorporation into peptides and proteins for structural and functional studies. DL-Leucine-N-FMOC-d10 is particularly well-suited for advanced techniques in structural biology, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium (B1214612) atoms (d10) in the leucine (B10760876) side chain can simplify complex proton NMR spectra, a critical advantage when studying large proteins and protein complexes. This simplification allows for more precise determination of three-dimensional structures and dynamics.

Future research will likely focus on utilizing this compound in solid-phase peptide synthesis (SPPS) to create selectively labeled peptides. nih.gov These peptides can serve as probes to investigate protein-protein interactions, enzyme mechanisms, and drug binding sites. The racemic nature of this compound also presents a unique opportunity for studying the effects of stereochemistry on peptide structure and function. By incorporating either the D- or L-isomer into a peptide chain, researchers can explore how chirality influences biological activity.

Table 1: Potential Applications of this compound in Structural Biology

Research AreaApplication of this compoundExpected Outcome
Protein Folding Incorporation into proteins for NMR studies.Elucidation of folding pathways and intermediate states.
Enzyme Kinetics Synthesis of deuterated substrates or inhibitors.Understanding enzyme-substrate interactions and catalytic mechanisms.
Biomolecular NMR Use as a labeled amino acid in protein expression or synthesis. chempep.comSimplified spectra for larger proteins, enabling detailed structural analysis.
Drug Discovery Labeling of target proteins or peptide-based drugs.Characterization of drug binding and mechanism of action.

Exploration of this compound as a Building Block in Novel Supramolecular Assemblies

The FMOC group attached to this compound is known to drive the self-assembly of molecules into well-ordered supramolecular structures, such as hydrogels and organogels. rsc.orgnih.govhw.ac.uksemanticscholar.org These materials have potential applications in tissue engineering, drug delivery, and nanotechnology. The introduction of deuterium into the leucine side chain can subtly alter the non-covalent interactions (e.g., hydrophobic and van der Waals forces) that govern the self-assembly process.

Emerging research is expected to investigate how the deuteration of the leucine component influences the morphology, stability, and functional properties of these self-assembled materials. For instance, the altered vibrational properties of the C-D bonds could be used as a spectroscopic probe to monitor the self-assembly process in real-time. Furthermore, the racemic nature of the compound could lead to the formation of unique stereocomplexes with distinct properties compared to enantiomerically pure assemblies. beilstein-journals.org

Application in the Development of New Catalytic Systems and Asymmetric Transformations

The field of asymmetric catalysis is continually searching for new chiral molecules that can act as catalysts or ligands to control the stereochemical outcome of chemical reactions. While the primary role of this compound is not as a catalyst itself, its deuterated and chiral nature makes it a valuable tool for studying reaction mechanisms.

Future applications could involve using peptides synthesized with this compound as chiral ligands in metal-catalyzed reactions. The deuterium labeling would allow for detailed mechanistic studies using techniques like kinetic isotope effect (KIE) measurements, providing insights into bond-breaking and bond-forming steps. Moreover, the development of biocatalytic methods for asymmetric deuteration is a growing area of research, and deuterated amino acids like this compound could serve as important starting materials or standards in these studies. nih.gov

Advancements in Isotope Tracing for Environmental and Geochemical Research

Stable isotope analysis is a powerful tool in environmental and geochemical research for tracing the flow of elements through ecosystems and geological systems. While carbon and nitrogen isotopes are more commonly used, deuterium-labeled compounds can also provide valuable information.

An emerging avenue of research is the use of deuterated amino acids to study the sources and transformations of organic matter in various environments. For example, this compound could be used as an internal standard in mass spectrometry-based methods for the quantification of amino acids in environmental samples. Its distinct mass would allow for precise and accurate measurements, even at low concentrations. Furthermore, studying the microbial degradation of deuterated amino acids could provide insights into biogeochemical cycling processes.

Synergistic Approaches Combining Synthetic, Analytical, and Computational Methods for Enhanced Research Insights

The full potential of this compound will be realized through synergistic approaches that combine synthetic chemistry, advanced analytical techniques, and computational modeling.

Future research will likely involve the following integrated strategies:

Synthesis and Analysis: The development of efficient and scalable synthetic routes to this compound will be crucial for its widespread application. mdpi.com This will be coupled with the refinement of analytical methods, such as high-resolution mass spectrometry and NMR, for the precise characterization of labeled peptides and materials. plos.orgnih.gov

Computational Modeling: Molecular dynamics simulations and quantum chemistry calculations can be used to predict how deuteration affects the conformational preferences of peptides and the energetics of supramolecular assembly. nih.govmdpi.com These computational insights can guide the design of experiments and the interpretation of analytical data.

Integrated "Omics" Approaches: In the context of systems biology, deuterated amino acids can be used in combination with proteomics and metabolomics to trace metabolic pathways and understand cellular responses to various stimuli. pnas.org

Table 2: Synergistic Research Approaches for this compound

ApproachComponentsResearch Goal
Spectroscopic and Structural Analysis NMR, Mass Spectrometry, X-ray CrystallographyDetailed characterization of labeled biomolecules and materials.
Computational Chemistry Molecular Dynamics, DFT CalculationsPrediction of structural and energetic effects of deuteration.
Metabolic Tracing Isotope Ratio Mass Spectrometry, LC-MSQuantification of metabolic fluxes and pathway analysis. nih.gov
Materials Science Electron Microscopy, RheologyCharacterization of the physical properties of self-assembled structures.

By leveraging these combined approaches, researchers can gain unprecedented insights into complex biological and chemical systems, with this compound serving as a key enabling tool.

Q & A

Basic: How is DL-Leucine-N-FMOC-d10 synthesized, and what analytical methods validate its isotopic purity?

Methodological Answer:
this compound is synthesized via deuterium exchange or incorporation during leucine derivatization with FMOC (9-fluorenylmethyloxycarbonyl). Key validation steps include:

  • Mass Spectrometry (MS): Confirm molecular weight (363.48 g/mol) and deuterium incorporation (98 atom % D) by comparing isotopic patterns to non-deuterated analogs .
  • NMR Spectroscopy: Verify deuterium placement in the (CD₃)₂CDCD₂CD backbone, noting the absence of proton signals in deuterated regions .
  • HPLC Purity Checks: Ensure >95% chemical purity using reverse-phase chromatography, critical for minimizing interference in downstream applications .

Basic: What are the primary research applications of this compound in metabolic studies?

Methodological Answer:
This compound serves as a stable isotope tracer for:

  • Mass Spectrometry-Based Quantitation: Acts as an internal standard to correct for matrix effects in leucine metabolism studies, leveraging its distinct mass shift (d10) .
  • Protein Turnover Analysis: Enables pulse-chase experiments to track leucine incorporation into peptides, with FMOC protecting the amine group during solid-phase synthesis .

Advanced: How can researchers design experiments to mitigate isotopic interference when using this compound in metabolic flux analysis?

Methodological Answer:

  • Control Experiments: Compare tracer results with non-deuterated controls to identify artifacts from deuterium kinetic isotope effects .
  • Dynamic Range Calibration: Use calibration curves with varying d0/d10 ratios to quantify signal overlap in MS datasets .
  • Statistical Modeling: Apply constraints-based simulations to account for isotopic dilution in complex biological systems .

Advanced: How should researchers address contradictory data arising from deuterium loss in long-term cell culture studies?

Methodological Answer:

  • Stability Monitoring: Regularly assess deuterium retention via LC-MS over time, especially under high-pH or oxidative conditions that may accelerate H/D exchange .
  • Environmental Controls: Maintain culture media at neutral pH and avoid reactive oxygen species (ROS)-generating reagents to preserve isotopic integrity .
  • Data Normalization: Use time-matched internal standards to correct for gradual deuterium loss .

Advanced: What protocols optimize the use of this compound in peptide synthesis while ensuring FMOC group stability?

Methodological Answer:

  • Deprotection Conditions: Use 20% piperidine in DMF for FMOC removal, monitoring by UV absorbance at 301 nm to avoid overexposure, which degrades deuterated backbones .
  • Coupling Efficiency: Activate carboxyl groups with HBTU/Oxyma Pure to minimize racemization, critical for maintaining chiral purity in deuterated peptides .
  • Storage: Store at -20°C in anhydrous DMSO to prevent hydrolysis of the FMOC group .

Advanced: How can researchers validate the absence of non-deuterated impurities in this compound batches?

Methodological Answer:

  • High-Resolution MS (HRMS): Detect impurities at <2% abundance using orbitrap or TOF analyzers, focusing on mass shifts corresponding to d9 or d8 isotopologs .
  • Isotopic Ratio Analysis: Compare experimental d10/d0 ratios with theoretical values (e.g., 98% D) via isotopic envelope deconvolution software .
  • Supplier CoA Verification: Request batch-specific Certificates of Analysis (CoA) documenting HPLC purity and deuterium content .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Avoid temperatures >25°C during handling; prolonged exposure to heat accelerates FMOC cleavage and deuterium exchange .
  • pH Sensitivity: Store solutions at pH 6–8 to prevent acid-catalyzed hydrolysis of the FMOC group or base-induced racemization .
  • Light Sensitivity: Protect from UV light to prevent fluorenyl group degradation .

Advanced: What methodologies ensure ethical and reproducible use of deuterated compounds in animal studies?

Methodological Answer:

  • Ethical Clearance: Submit isotopic tracer protocols to institutional review boards (IRBs), emphasizing deuterium’s low toxicity compared to tritium .
  • Dose Optimization: Conduct pilot studies to determine the minimum effective tracer dose, reducing metabolic burden on model organisms .
  • Waste Disposal: Follow guidelines for deuterated waste, including neutralization of FMOC-containing residues before disposal .

Advanced: How can computational tools resolve spectral overlaps in NMR or MS data caused by partial deuteration?

Methodological Answer:

  • Spectral Deconvolution: Use software like MestReNova or XCMS to isolate d10 signals from overlapping d9/d8 peaks in complex mixtures .
  • Machine Learning Models: Train algorithms on synthetic datasets to predict and correct for deuterium loss artifacts .
  • Cross-Validation: Confirm results with orthogonal techniques (e.g., IR spectroscopy for functional group analysis) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact; FMOC derivatives are irritants .
  • Ventilation: Work in a fume hood to avoid inhalation of fine powders during weighing .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous organic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.